molecular formula C16H11NO2S B14342150 1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione CAS No. 103056-32-2

1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione

Cat. No.: B14342150
CAS No.: 103056-32-2
M. Wt: 281.3 g/mol
InChI Key: MMJJLOTVWPXORB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione is a heterocyclic compound characterized by a pyrrole ring substituted with a phenyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and introduction of the phenylsulfanyl group. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve scalable solvent-free reactions, which are advantageous due to their environmental friendliness and cost-effectiveness. The use of diketene as a starting material has also been reported, yielding high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenylsulfanyl group plays a crucial role in its activity, potentially through the formation of reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

103056-32-2

Molecular Formula

C16H11NO2S

Molecular Weight

281.3 g/mol

IUPAC Name

1-phenyl-3-phenylsulfanylpyrrole-2,5-dione

InChI

InChI=1S/C16H11NO2S/c18-15-11-14(20-13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1-11H

InChI Key

MMJJLOTVWPXORB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)SC3=CC=CC=C3

Origin of Product

United States

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